N-(4-Chlorophenyl)-N'-(1-methylpyrrolidin-2-ylidene)thiourea
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Overview
Description
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methylpyrrolidinylidene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea typically involves the reaction of 4-chloroaniline with 1-methylpyrrolidine-2-thione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylpyrrolidinylidene groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(1-methylpyrrolidin-2-ylidene)thiourea
- N-(4-Methylphenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
- N-(4-Bromophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as the development of selective inhibitors or novel materials.
Properties
CAS No. |
65069-01-4 |
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Molecular Formula |
C12H14ClN3S |
Molecular Weight |
267.78 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea |
InChI |
InChI=1S/C12H14ClN3S/c1-16-8-2-3-11(16)15-12(17)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,17) |
InChI Key |
XXPXQDRCUJEWNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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